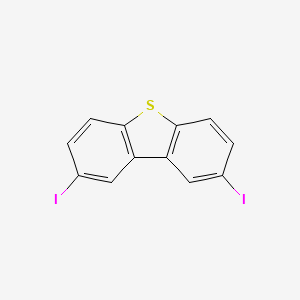

2,8-Diiododibenzothiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,8-diiododibenzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6I2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMCSMONVKDUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C3=C(S2)C=CC(=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6I2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2,8 Diiododibenzothiophene

Direct Iodination Methodologies

Direct iodination of the dibenzothiophene (B1670422) skeleton represents a straightforward approach to introduce iodine atoms onto the aromatic framework. This strategy hinges on the electrophilic substitution of hydrogen atoms at the electron-rich positions of the dibenzothiophene ring system.

C-H Iodination Approaches and Selectivity

The direct iodination of dibenzothiophene can be accomplished using molecular iodine in the presence of a strong oxidizing agent. The electrophilicity of iodine itself is often insufficient to react with the aromatic rings, necessitating the in-situ generation of a more potent iodinating species, such as the iodonium (B1229267) ion (I+).

A common method involves the use of iodine (I₂) in combination with an oxidizing agent like nitric acid (HNO₃) or iodic acid (HIO₃) in a suitable solvent, such as acetic acid. The reaction proceeds via electrophilic aromatic substitution, where the positions most susceptible to attack are the 2 and 8 positions due to their higher electron density, a consequence of the electronic influence of the sulfur atom.

However, achieving high selectivity for the 2,8-diiodo product can be challenging. Over-iodination leading to tri- or tetra-iodinated products, as well as the formation of other isomers, can occur. Control over reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents is crucial to maximize the yield of the desired 2,8-diiododibenzothiophene (B1631623).

Table 1: Representative Conditions for Direct C-H Iodination of Dibenzothiophene

| Iodinating Agent | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Observations |

| Iodine (I₂) | Nitric Acid (HNO₃) | Acetic Acid | 80-100 | 4-8 | Formation of a mixture of iodinated products. |

| Iodine (I₂) | Iodic Acid (HIO₃) | Acetic Acid/Water | 90-110 | 6-12 | Improved selectivity for di-iodination compared to nitric acid. |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | 12-24 | Milder conditions, but may require a catalyst for efficient di-iodination. |

This table is illustrative and specific yields can vary based on precise reaction conditions.

Electrochemical Iodination Techniques

Electrochemical methods offer a green and controlled alternative for the synthesis of halogenated aromatic compounds. In the context of this compound synthesis, electrochemical iodination involves the anodic oxidation of iodide ions (I⁻) to generate a reactive iodinating species.

Typically, the reaction is carried out in an undivided or divided electrochemical cell containing a solution of dibenzothiophene and a source of iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent. Upon application of an electric current, iodide ions are oxidized at the anode to form iodine (I₂) or a higher-valent iodine species, which then reacts with the dibenzothiophene substrate.

The selectivity of electrochemical iodination can be tuned by controlling the electrode potential, current density, and solvent system. This method avoids the use of harsh chemical oxidants, making it an environmentally benign approach. However, optimization of the electrochemical parameters is essential to achieve high yields and selectivity for the 2,8-diiodo isomer.

Synthesis via Precursor Functionalization

An alternative and often more selective route to this compound involves the chemical transformation of a dibenzothiophene derivative that is already functionalized at the desired positions.

Conversion from Brominated Dibenzothiophenes (e.g., 2,8-Dibromodibenzothiophene)

One of the most common precursor-based methods is the halogen exchange reaction, specifically the Finkelstein reaction. This approach utilizes the readily available 2,8-dibromodibenzothiophene (B47624) as a starting material. The reaction involves treating the dibromo-compound with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972) or N,N-dimethylformamide (DMF).

The equilibrium of the Finkelstein reaction is driven towards the formation of the more stable carbon-iodine bond and the precipitation of the less soluble sodium bromide (NaBr) in acetone. To facilitate the reaction, a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), can be added. This copper-catalyzed variation, often referred to as the Finkelstein-Ullmann reaction, generally proceeds under milder conditions and with higher yields.

Table 2: Conditions for Halogen Exchange from 2,8-Dibromodibenzothiophene

| Iodide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| Sodium Iodide (NaI) | None | Acetone | Reflux | 24-48 |

| Sodium Iodide (NaI) | Copper(I) Iodide (CuI) | N,N-Dimethylformamide (DMF) | 120-150 | 12-24 |

| Potassium Iodide (KI) | Copper(I) Iodide (CuI) | N-Methyl-2-pyrrolidone (NMP) | 150-180 | 8-16 |

Yields are typically moderate to high, depending on the specific conditions and purity of the starting material.

Another approach for the conversion of 2,8-dibromodibenzothiophene involves a lithium-halogen exchange reaction followed by iodination. The dibromo-compound is treated with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive 2,8-dilithiodibenzothiophene intermediate. Subsequent quenching of this intermediate with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, yields this compound. Careful control of the stoichiometry of the organolithium reagent and the reaction temperature is critical to avoid side reactions.

Diazotization-Iodination Pathways

The Sandmeyer reaction provides a classical and reliable method for the introduction of iodine onto an aromatic ring via a diazonium salt intermediate. To synthesize this compound using this pathway, one would start from 2,8-diaminodibenzothiophene.

The synthesis involves two key steps:

Diazotization: The 2,8-diaminodibenzothiophene is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C). This converts the two primary amino groups into diazonium salt functionalities (-N₂⁺).

Iodination: The resulting bis(diazonium) salt solution is then treated with a solution of potassium iodide (KI). The diazonium groups are excellent leaving groups and are readily displaced by the iodide nucleophile, with the evolution of nitrogen gas, to afford this compound.

This method is generally high-yielding and provides excellent regiochemical control, as the position of the iodine atoms is predetermined by the location of the amino groups in the precursor.

Catalytic Approaches in this compound Synthesis

Modern synthetic organic chemistry has seen a surge in the development of catalytic methods for C-H functionalization, offering more efficient and selective routes to substituted aromatic compounds.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. In the context of synthesizing this compound, a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), can be employed to facilitate the direct iodination of the dibenzothiophene core.

The reaction typically involves the use of a directing group, which coordinates to the palladium catalyst and positions it in close proximity to the C-H bonds at the 2 and 8 positions. However, for a symmetrical molecule like dibenzothiophene, the inherent electronic preference for substitution at these positions may allow for a non-directed approach under carefully optimized conditions. The iodinating agent is often a source of electrophilic iodine, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidant.

The development of highly active and selective catalyst systems for the double C-H iodination of dibenzothiophene is an active area of research. These catalytic methods hold the promise of more atom-economical and environmentally friendly syntheses compared to traditional stoichiometric methods.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of synthesizing halogenated dibenzothiophenes, palladium catalysts are often employed for C-H functionalization or cross-coupling reactions. However, a review of the current scientific literature does not yield specific, detailed research findings for the direct synthesis of this compound using palladium-catalyzed methods.

While general palladium-catalyzed methods for the synthesis of dibenzothiophene derivatives are known, specific conditions and yields for the di-iodination at the 2 and 8 positions are not well-documented. Theoretically, a palladium-catalyzed iodination of dibenzothiophene could be envisioned, potentially proceeding through a C-H activation pathway. Such a reaction would likely involve a palladium(II) catalyst and an iodinating agent. However, without specific literature precedents, the feasibility, regioselectivity, and efficiency of such a route remain speculative.

Copper-Catalyzed and Metal-Free Methods

Copper-catalyzed reactions, particularly Ullmann-type couplings, are also prominent in the synthesis of aryl-heteroatom bonds. Similar to palladium-catalyzed routes, there is a notable lack of specific literature detailing the copper-catalyzed synthesis of this compound.

In contrast, metal-free methods, specifically those involving electrophilic aromatic substitution, present a more documented and plausible route for the synthesis of this compound. The dibenzothiophene core is susceptible to electrophilic attack, and direct halogenation is a common method for introducing halogen atoms onto the aromatic rings. The 2 and 8 positions of dibenzothiophene are electronically activated and are the preferred sites for electrophilic substitution.

A feasible metal-free synthesis of this compound involves the direct iodination of dibenzothiophene using an iodinating agent in the presence of an oxidizing agent. This method circumvents the need for transition metal catalysts and often proceeds under milder reaction conditions. A common iodinating reagent is molecular iodine (I2) activated by an oxidizing agent such as iodic acid (HIO3) or N-iodosuccinimide (NIS). commonorganicchemistry.comresearchgate.netnih.gov The oxidizing agent is necessary to generate a more potent electrophilic iodine species (I+) in situ, which can then react with the electron-rich dibenzothiophene ring.

The reaction is typically carried out in a suitable solvent, such as acetic acid or other organic solvents, and the reaction conditions can be optimized to favor the formation of the di-iodinated product. The regioselectivity for the 2 and 8 positions is dictated by the inherent electronic properties of the dibenzothiophene molecule.

Below is an interactive data table summarizing a proposed metal-free synthetic route for this compound based on general electrophilic iodination principles.

| Reagent/Parameter | Condition | Purpose/Comment |

| Starting Material | Dibenzothiophene | The core structure to be functionalized. |

| Iodinating Agent | Iodine (I2) | Source of iodine atoms. |

| Oxidizing Agent | Iodic Acid (HIO3) or N-Iodosuccinimide (NIS) | To generate the electrophilic iodine species. researchgate.netnih.gov |

| Solvent | Glacial Acetic Acid | A common solvent for electrophilic halogenations. |

| Temperature | Room Temperature to mild heating | To control the reaction rate and selectivity. |

| Reaction Time | Varies (typically several hours) | Monitored by techniques like TLC or GC for completion. |

| Work-up | Aqueous sodium thiosulfate (B1220275) solution | To quench excess iodine. |

| Purification | Recrystallization or column chromatography | To isolate the pure this compound. |

Chemical Transformations and Derivatization of 2,8 Diiododibenzothiophene

Oxidative Modifications of the Thiophene (B33073) Sulfur Atom

The sulfur atom in the dibenzothiophene (B1670422) scaffold can be readily oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). These transformations significantly alter the electronic properties of the molecule, with the sulfone group acting as a strong electron acceptor.

The selective oxidation of dibenzothiophenes to their corresponding S-oxides is a common transformation. This is typically achieved using mild oxidizing agents to prevent overoxidation to the sulfone. A widely used method involves the use of hydrogen peroxide in glacial acetic acid, which provides a "green" and efficient pathway to sulfoxides with high selectivity and excellent yields, often exceeding 90%. nih.gov While specific studies on 2,8-diiododibenzothiophene (B1631623) are not prevalent in readily available literature, this established methodology for sulfide (B99878) oxidation is applicable. nih.gov

Another approach involves a two-step process where Suzuki-Miyaura cross-coupling of a 2-bromoaryl sulfinate ester is followed by an electrophilic cyclization, providing a versatile route to various substituted dibenzothiophene S-oxides. eurekalert.orgrsc.org This method highlights the synthesis of functionalized dibenzothiophene S-oxides, which are valuable precursors for further chemical elaboration. rsc.org

Table 1: General Conditions for Sulfide to Sulfoxide Oxidation

| Reactant | Oxidizing Agent | Solvent | Temperature | Yield |

| Generic Aryl Sulfide | 30% Hydrogen Peroxide | Glacial Acetic Acid | Room Temperature | 90-99% nih.gov |

Further oxidation of the sulfur atom leads to the formation of dibenzothiophene S,S-dioxides. These compounds are of significant interest in materials science due to their strong electron-accepting nature and high fluorescence efficiency. ossila.com The conversion of dibenzothiophene to dibenzothiophene-5,5-dioxide is typically accomplished using stronger oxidizing agents or more forcing conditions than those used for S-oxide synthesis. researchgate.net Common oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and chromium trioxide. researchgate.net For instance, the oxidation of 2,8-dibromodibenzothiophene (B47624), an analogue of the diiodo compound, with hydrogen peroxide in acetic acid yields the corresponding 2,8-dibromodibenzothiophene-5,5-dioxide. ossila.com This method is directly applicable to the synthesis of this compound-5,5-dioxide. These sulfones serve as important building blocks for organic light-emitting diodes (OLEDs) and other electronic materials. ossila.comchemimpex.com

Table 2: General Reagents for Dibenzothiophene to Dibenzothiophene S,S-Dioxide Conversion

| Starting Material | Oxidizing Agent | Typical Solvents | Product |

| Dibenzothiophene | Hydrogen Peroxide | Acetic Acid ossila.com | Dibenzothiophene S,S-Dioxide |

| Dibenzothiophene | m-CPBA | Dichloromethane, Chloroform | Dibenzothiophene S,S-Dioxide researchgate.net |

| Dibenzothiophene | Chromium Trioxide | Acetic Acid | Dibenzothiophene S,S-Dioxide researchgate.net |

| Dibenzothiophene | Oxone | Methanol/Water | Dibenzothiophene S,S-Dioxide researchgate.net |

Other Advanced Functionalizations and Elaboration of π-Systems

The carbon-iodine bonds at the 2 and 8 positions are highly amenable to palladium-catalyzed cross-coupling reactions, providing powerful tools for extending the π-conjugated system of the dibenzothiophene core. These reactions enable the synthesis of complex molecules for applications in materials science and medicinal chemistry.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org The Suzuki reaction is widely used to synthesize biaryls, styrenes, and polyolefins under basic conditions with a palladium catalyst. wikipedia.orgyoutube.com In the context of this compound, a double Suzuki coupling can be performed to introduce two new aryl or vinyl groups, significantly expanding the molecule's structure. nih.gov This approach is fundamental in creating larger, conjugated systems for electronic materials. wikipedia.org

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Arylboronic Acid nih.gov | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ nih.govharvard.edu | Catalyzes the C-C bond formation libretexts.org |

| Base | K₃PO₄, Cs₂CO₃ youtube.comnih.gov | Activates the organoboron species |

| Solvent | Dioxane, Toluene, THF/Water harvard.edu | Reaction medium |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.net This palladium- and copper-cocatalyzed reaction is highly effective for synthesizing arylalkynes and conjugated enynes. Applying this reaction to this compound allows for the introduction of two alkyne moieties. These resulting dialkynyl dibenzothiophene derivatives can serve as linear, rigid building blocks for polymers, molecular wires, or as precursors for more complex cyclization reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing arylamines, which are prevalent in pharmaceuticals and organic electronic materials. wikipedia.orgresearchgate.net The application of the Buchwald-Hartwig amination to this compound would yield 2,8-diaminodibenzothiophene derivatives. The reaction is compatible with a wide range of primary and secondary amines and is typically performed using a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. libretexts.orgresearchgate.net

Table 4: General Components for Buchwald-Hartwig Amination

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Primary or Secondary Amine organic-chemistry.org | Nucleophilic partner |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ researchgate.net | Catalyzes the C-N bond formation |

| Ligand | Xantphos, SPhos, BINAP wikipedia.orgresearchgate.net | Stabilizes and activates the catalyst |

| Base | Cs₂CO₃, NaOtBu, K₃PO₄ researchgate.netresearchgate.net | Amine deprotonation and halide abstraction |

| Solvent | Toluene, Dioxane, THF libretexts.org | Reaction medium |

Applications of 2,8 Diiododibenzothiophene and Its Derivatives in Advanced Materials

Organic Electronics (OLEDs, OFETs, OPVs, PSCs)

Scientific literature does not currently contain specific studies or data regarding the application of 2,8-Diiododibenzothiophene (B1631623) in the field of organic electronics. While the broader class of dibenzothiophene (B1670422) derivatives has been investigated for such applications, research focusing specifically on the 2,8-diiodo substituted version is not available.

There are no available studies that report the use of This compound as a host material or an emitter in Organic Light-Emitting Diodes (OLEDs). The performance characteristics, such as efficiency, color purity, and lifetime, of OLEDs incorporating this specific compound have not been documented.

The potential of This compound as a hole transport material (HTM) or an electron transport material (ETM) has not been explored in published research. Consequently, data on its charge carrier mobility, energy levels (HOMO/LUMO), and performance in electronic devices are not available.

There is no information available on the use of This compound as the active semiconductor layer in Organic Field-Effect Transistors (OFETs) or as a donor or acceptor material in the active layer of Organic Photovoltaics (OPVs). Key performance metrics such as field-effect mobility, on/off ratio for OFETs, and power conversion efficiency for OPVs containing this compound have not been reported.

No published research articles or studies were found that investigate the role of This compound in Perovskite Solar Cells (PSCs). Its potential application as an interfacial layer, an additive, or a component of the hole transport layer has not been documented.

Catalysis and Environmental Remediation

The application of This compound within catalytic systems for environmental remediation, particularly in desulfurization processes, is not described in the current scientific literature.

There is no evidence to suggest that This compound has been utilized as a ligand, precursor, or any other component in catalytic systems designed for hydrodesulfurization (HDS) or oxidative desulfurization (ODS) of fuels. Research in this area primarily focuses on the removal of unsubstituted dibenzothiophene and its alkylated derivatives from fossil fuels, rather than the application of halogenated dibenzothiophenes within the catalysts themselves.

Role in Microbial Degradation of Organosulfur Compounds

The microbial degradation of organosulfur compounds, particularly dibenzothiophene (DBT), is a significant area of research due to its relevance in the biodesulfurization of fossil fuels. While studies specifically detailing the microbial degradation of this compound are not extensively documented, the established metabolic pathways for the parent compound, dibenzothiophene, provide a foundational understanding. Microorganisms primarily degrade DBT through two well-known pathways: the destructive "Kodama" pathway, which mineralizes the entire molecule, and the sulfur-specific "4S" pathway, which selectively removes the sulfur atom without breaking down the carbon skeleton.

In the 4S pathway, a series of enzymatic reactions convert dibenzothiophene to dibenzothiophene-5-oxide, then to dibenzothiophene-5,5-dioxide, followed by cleavage of the C-S bonds to release sulfite, which is subsequently oxidized to sulfate. The introduction of halogen substituents, such as iodine at the 2 and 8 positions, is expected to influence the efficiency and mechanism of these degradation pathways. Halogenated aromatic compounds are generally more resistant to microbial degradation due to the stability of the carbon-halogen bond. The presence of iodine atoms, which are large and electron-withdrawing, can alter the electronic properties of the dibenzothiophene molecule, potentially affecting the initial enzymatic attack by dioxygenases.

Research on the microbial degradation of halogenated compounds has shown that the position and nature of the halogen substituent are critical. In some cases, halogenated aromatics can be dehalogenated under specific microbial conditions, a crucial step for further degradation. Therefore, while this compound presents a more recalcitrant target for microbes compared to unsubstituted dibenzothiophene, its degradation would likely proceed through modified versions of the established pathways, possibly involving initial dehalogenation steps or slower enzymatic conversions.

Advanced Imaging Applications (e.g., Precursors for Radioligands)

The rigid, planar structure of the dibenzothiophene core makes it an attractive scaffold for the design of molecules with specific biological activities, including those used in advanced medical imaging techniques like Positron Emission Tomography (PET). PET imaging relies on the detection of radiation from radiolabeled molecules (radioligands) that are designed to bind to specific biological targets, such as receptors or enzymes in the brain.

Derivatives of dibenzothiophene-5,5-dioxide have been successfully developed as high-affinity and selective radioligands for imaging α7-nicotinic acetylcholine receptors (α7-nAChRs), which are implicated in various neurological and psychiatric disorders. In these studies, the dibenzothiophene scaffold is functionalized to optimize binding affinity and selectivity. For PET applications, a radionuclide, such as fluorine-18, is incorporated into the molecule. The synthesis of these radioligands often involves the nucleophilic substitution of a leaving group, such as a nitro group, with the [¹⁸F]fluoride ion on a precursor molecule.

This compound represents a valuable precursor for the synthesis of another class of radioligands: radioiodinated imaging agents. The iodine atoms at the 2 and 8 positions can be replaced with radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I, which are used in Single Photon Emission Computed Tomography (SPECT) and PET imaging. Radioiodination reactions are well-established in radiopharmaceutical chemistry and often proceed via electrophilic or nucleophilic substitution on an appropriate precursor. The presence of two iodine atoms on the this compound molecule offers opportunities for synthesizing either mono- or di-radioiodinated derivatives, allowing for the fine-tuning of the radioligand's properties.

| Radionuclide | Imaging Modality | Potential Application with Dibenzothiophene Core |

| Fluorine-18 (¹⁸F) | PET | Imaging of α7-nicotinic acetylcholine receptors. |

| Iodine-123 (¹²³I) | SPECT | Potential for SPECT ligand development from a diiodo-precursor. |

| Iodine-124 (¹²⁴I) | PET | Potential for PET ligand development from a diiodo-precursor. |

| Iodine-125 (¹²⁵I) | Autoradiography | Used in preclinical research to study receptor distribution. |

Miscellaneous Material Science Applications (e.g., Liquid Crystals, Conducting Polymers, Resist Compositions)

The unique structural and electronic properties of this compound make it a versatile building block for a range of advanced materials.

Liquid Crystals: The dibenzothiophene core is a rigid, planar, and aromatic structure, which are key characteristics for the formation of liquid crystalline phases. Molecules that exhibit liquid crystal behavior, known as mesogens, typically consist of a rigid core and flexible terminal chains. The dibenzothiophene unit can serve as this rigid core. By attaching flexible alkyl or alkoxy chains to the 2,8-positions (following replacement of the iodine atoms), it is possible to synthesize calamitic (rod-shaped) liquid crystals. The specific properties of the resulting liquid crystal, such as the temperature range of the nematic or smectic phases, can be tailored by varying the length and nature of the terminal chains. The introduction of the sulfur heteroatom and the potential for further functionalization can also influence properties like dielectric anisotropy, which is crucial for display applications.

Conducting Polymers: this compound is an ideal monomer for the synthesis of conjugated polymers, which are organic materials that can conduct electricity. The iodine atoms at the 2 and 8 positions are excellent leaving groups for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the linking of this compound units with other aromatic or unsaturated molecules to create a polymer with a continuous chain of overlapping π-orbitals, which is necessary for electrical conductivity.

For example, polymerization of this compound with a bis(boronic acid) or bis(stannane) derivative of another aromatic compound would yield a well-defined alternating copolymer. The resulting poly(dibenzothiophene) derivatives are investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The properties of these polymers, including their conductivity, color, and solubility, can be precisely controlled by the choice of the co-monomer. The analogous compound, 2,8-dibromodibenzothiophene (B47624), has been successfully used to synthesize such polymers, highlighting the feasibility of this approach. rsc.org

Research Findings on Dibenzothiophene-based Conducting Polymers

| Monomer System | Polymerization Method | Key Properties | Potential Application |

|---|---|---|---|

| 2,8-bis(thiophen-2-yl)-dibenzothiophene | Electrochemical Polymerization | Good electrochemical redox activity, electrochromic properties. | Electrochromic devices, sensors. rsc.org |

Resist Compositions: In the field of microlithography, photoresists are materials used to create patterns on semiconductor wafers. There is ongoing research into developing advanced photoresist materials to meet the demands of next-generation lithography techniques. Polymers containing heavy atoms, such as iodine, are being explored for their potential to enhance the sensitivity of photoresists to extreme ultraviolet (EUV) radiation, as these atoms have a high absorption cross-section at these wavelengths. Furthermore, sulfur-containing aromatic polymers, including those with dibenzothiophene units, are known to exhibit a high refractive index. rsc.org High-refractive-index polymers are sought after for use in immersion lithography to improve the resolution of the patterning process. Therefore, a polymer synthesized from this compound could potentially be incorporated into advanced resist compositions, benefiting from both the high EUV absorption of iodine and the high refractive index of the dibenzothiophene backbone.

Theoretical and Computational Investigations of 2,8 Diiododibenzothiophene Derivatives

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. scispace.comresearchgate.net These methods allow for the determination of key parameters that govern the optical and electronic behavior of materials. researchgate.netnorthwestern.edu

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that approximates the energy required for electronic excitation and influences the material's optical and electronic properties. libretexts.org

In conjugated organic molecules like dibenzothiophene (B1670422) derivatives, the HOMO-LUMO gap is a key determinant of their potential application in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). umich.edu A smaller band gap generally corresponds to absorption at longer wavelengths. libretexts.org Computational methods such as DFT and Time-Dependent DFT (TD-DFT) are frequently employed to predict these energy levels and the resulting band gap. nih.govsci-hub.se For instance, studies on various dibenzothiophene derivatives show that the HOMO and LUMO levels can be precisely tuned by altering the substituent groups attached to the core structure. researchgate.net

Below is a representative table illustrating how different computational methods can yield varying HOMO-LUMO values for organic molecules, emphasizing the importance of selecting an appropriate functional for accurate predictions.

| Computational Method | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |

| PBE | -5.20 | -2.85 | 2.35 |

| B3LYP | -5.65 | -2.50 | 3.15 |

| PBE0 | -5.80 | -2.35 | 3.45 |

| G0W0 | -6.10 | -2.40 | 3.70 |

| Note: This table contains illustrative data for a generic organic semiconductor to demonstrate the variability between different computational methods and does not represent specific experimental values for 2,8-diiododibenzothiophene (B1631623). nih.govsci-hub.se |

Analysis of the spatial distribution of molecular orbitals provides insight into the nature of electronic transitions and charge transport pathways. researchgate.net For dibenzothiophene derivatives, the HOMO is typically characterized by a π-orbital delocalized across the conjugated backbone, while the LUMO is a π*-antibonding orbital. The distribution of these orbitals indicates where electrons and holes are most likely to reside and move within the molecule.

Upon excitation, an electron is promoted from the HOMO to the LUMO, leading to a redistribution of electron density. researchgate.net This charge distribution can be visualized using electrostatic potential maps, which highlight electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net Understanding this distribution is crucial for predicting intermolecular interactions and the efficiency of charge injection and transport in electronic devices.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the structural and dynamic properties of molecules and materials. nih.govresearchgate.net These simulations can predict the conformational behavior of molecules, their packing in the solid state, and the interactions between them. nih.govplos.orgplos.org

For dibenzothiophene derivatives, MD simulations can be used to:

Predict the most stable molecular conformations.

Simulate the self-assembly and packing of molecules in thin films, which is critical for charge transport. scispace.com

Investigate the structural changes that occur upon electronic excitation.

Understand the interaction of these molecules with other materials in a device stack.

By simulating the behavior of molecules over time, MD provides insights into the relationship between molecular structure and macroscopic material properties, guiding the design of more efficient organic electronic devices. nih.gov

Structure-Property Relationship Studies in Designed Materials

A central goal of computational chemistry in materials science is to establish clear structure-property relationships. researchgate.netresearchgate.net By systematically modifying the molecular structure and calculating the resulting properties, researchers can develop design principles for new materials with enhanced performance.

The electronic and optical properties of the dibenzothiophene core can be systematically tuned by introducing different substituent groups at the 2 and 8 positions. nih.gov The nature of these substituents—whether they are electron-donating or electron-withdrawing—has a profound effect on the HOMO and LUMO energy levels. uj.ac.za

Electron-donating groups (e.g., alkyl, alkoxy) tend to raise the HOMO energy level more significantly than the LUMO, leading to a smaller band gap.

Electron-withdrawing groups (e.g., cyano, nitro, iodo) typically lower both the HOMO and LUMO energy levels, with the magnitude of the shift depending on the group's strength. nih.gov

For example, attaching aryl groups to the dibenzothiophene core has been shown to modify its photophysical properties. researchgate.net The iodine atoms in this compound are expected to lower the energy levels due to their inductive electron-withdrawing effect and also to promote intersystem crossing (from singlet to triplet states) via the heavy-atom effect, which could be relevant for applications in phosphorescent OLEDs. scispace.com

The following table summarizes the general effects of different classes of substituents on the electronic properties of a conjugated core.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Resulting Change in Band Gap |

| Electron-Donating | Increase | Slight Increase | Decrease |

| Electron-Withdrawing | Decrease | Significant Decrease | Variable (often decreases) |

| Extended Conjugation | Increase | Decrease | Decrease |

| Note: This table presents general trends observed for conjugated organic molecules. nih.govuj.ac.za |

The performance of organic electronic devices is highly dependent on the morphology of the active material in the solid state. mdpi.com Molecular planarity and the degree of crystallinity are two key factors that govern charge transport.

A planar molecular structure, like that of the dibenzothiophene core, facilitates close π-π stacking between adjacent molecules. researchgate.net This stacking creates pathways for efficient charge hopping or transport. Deviations from planarity, which can be caused by bulky substituents, can disrupt this packing and hinder charge mobility. ossila.com

Crystallinity, or the degree of long-range order in the solid state, is also crucial. Highly crystalline domains with well-ordered molecular packing generally exhibit superior charge transport properties compared to amorphous regions. mdpi.com Computational studies can predict the likelihood of a given molecule to form a planar structure and to pack in an ordered, crystalline fashion, thereby guiding the selection of promising candidates for high-performance devices. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements

Research into 2,8-diiododibenzothiophene (B1631623) has yielded significant advancements in the synthesis and application of novel organic materials. As a halogenated derivative of dibenzothiophene (B1670422), it serves as a valuable precursor for creating complex small molecules, oligomers, and polymers. ossila.com The iodine substituents at the 2 and 8 positions are particularly amenable to cross-coupling reactions, such as Suzuki and Stille couplings, which are foundational for constructing extended π-conjugated systems. rsc.orgcore.ac.uk

Key advancements include the development of dibenzothiophene-based materials for:

Organic Field-Effect Transistors (OFETs): Derivatives have shown excellent thermal and photo-oxidative stability, with vacuum-evaporated films exhibiting high crystalline order and significant charge carrier mobility. rsc.org

Organic Light-Emitting Diodes (OLEDs): The dibenzothiophene core has been incorporated into host materials for phosphorescent OLEDs, contributing to high efficiency and performance. ossila.comscirp.org

Organic Photovoltaics (OPVs): The favorable electronic properties of dibenzothiophene derivatives make them promising for use in organic solar cells. ossila.com

Electrochemical studies have demonstrated that the electronic properties of these materials can be finely tuned by attaching various electron-donating or electron-withdrawing groups, which alters their HOMO/LUMO energy levels. core.ac.ukresearchgate.net This tunability is critical for designing materials with specific functionalities for electronic devices. Furthermore, polymers synthesized from dibenzothiophene monomers have shown interesting electrochromic properties, changing color in response to an applied voltage. frontiersin.org

Emerging Trends in Diiododibenzothiophene Research

The field is currently witnessing several emerging trends that are set to define the next phase of research and development. One major trend is the focus on creating materials with enhanced functionality by designing more complex molecular architectures. This includes the synthesis of copolymers with precisely controlled conjugation lengths to optimize their electro-optical properties. frontiersin.org

Another significant trend is the exploration of dibenzothiophene S-oxides and S,S-dioxides. ossila.comnih.gov The oxidation of the sulfur atom in the dibenzothiophene core alters the molecule's geometry and electronic structure, often leading to materials with higher quantum yields and improved stability, making them suitable for advanced fluorescence-based applications. nih.gov

There is also a growing interest in the application of dibenzothiophene derivatives in areas beyond traditional organic electronics, such as in the development of materials for:

Sensors: Leveraging their unique photophysical properties for the detection of specific analytes.

Bioelectronics: Creating biocompatible materials for interfacing with biological systems. acs.org

Singlet Fission: Designing molecules that can efficiently generate two triplet excitons from a single photon, a process with potential applications in enhancing solar cell efficiency. nih.gov

Challenges and Opportunities for Future Exploration

Despite the significant progress, several challenges remain, which also present exciting opportunities for future research.

A primary challenge lies in the development of more sustainable and efficient methods for synthesizing this compound and its derivatives. frontiersin.orgchemijournal.com Current synthetic protocols often rely on multi-step procedures that may use harsh reagents, expensive catalysts, and generate significant waste. researchgate.net

Future opportunities in this area include:

Green Chemistry Approaches: Utilizing environmentally benign solvents like water or ethanol, employing recyclable catalysts, and designing one-pot, atom-economical reactions to minimize waste. frontiersin.orgchemijournal.comexlibrisgroup.com

Catalyst Development: Exploring more efficient and robust catalysts, potentially based on earth-abundant metals, to replace precious metal catalysts like palladium.

Flow Chemistry: Implementing continuous flow synthesis methods, which can offer better control over reaction conditions, improve safety, and facilitate scaling up production.

The versatility of the this compound building block is far from fully exploited. rsc.orgklinger-lab.deresearchgate.netresearchgate.net There is immense potential for creating novel materials with tailored properties for a wide array of applications.

Opportunities for future exploration include:

Multifunctional Materials: Designing polymers and small molecules that combine multiple functionalities, such as being both emissive and semiconducting, for use in light-emitting transistors or other advanced devices.

Self-Healing Materials: Incorporating reversible bonds into the polymer backbone to create materials that can repair themselves after damage, extending the lifetime of electronic devices.

Flexible and Wearable Electronics: Developing solution-processable materials that can be fabricated into thin, flexible films for use in wearable sensors, flexible displays, and other next-generation electronics. acs.orgmdpi.com

A summary of potential applications and the required material properties is presented below.

| Application Area | Desired Material Properties |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, high charge carrier mobility, suitable energy level alignment. |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, good thermal stability, appropriate triplet energy levels (for phosphorescent hosts). |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, high on/off ratio, good environmental stability. |

| Sensors | High sensitivity and selectivity to specific analytes, observable change in optical or electronic properties. |

| Flexible Electronics | Good solution processability, mechanical flexibility, stability under strain. |

This table is based on established principles in materials science for the designated applications.

A deeper understanding of the structure-property relationships in dibenzothiophene-based materials is crucial for rational design. wikipedia.org This requires the application and development of advanced characterization techniques.

Future research should focus on:

In-situ Characterization: Using techniques like in-situ spectroscopic ellipsometry to monitor the formation of thin films in real-time, providing insights into morphology and molecular orientation. researchgate.net

Advanced Microscopy: Employing high-resolution microscopy techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) to probe the nanoscale morphology of polymer blends and thin films, which is critical for device performance. wikipedia.org

Sophisticated Spectroscopy: Utilizing a range of spectroscopic methods, including infrared, Raman, and nuclear magnetic resonance (NMR) spectroscopy, to gain detailed information about molecular structure, conformation, and intermolecular interactions. mdpi.commeasurlabs.com The combination of these techniques can provide a comprehensive picture of the material from the molecular to the macroscopic level. mdpi.com

By addressing these challenges and seizing these opportunities, the scientific community can unlock the full potential of this compound as a cornerstone for the next generation of advanced functional materials.

Q & A

Q. What are the common synthetic routes for 2,8-Diiododibenzothiophene, and how can reaction conditions be optimized?

The synthesis of halogenated dibenzothiophenes typically involves direct halogenation or cross-coupling reactions. For 2,8-diiodo derivatives, direct iodination of dibenzothiophene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., acetic acid at 80–100°C) is a viable route. Optimization includes:

Q. What spectroscopic techniques are effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. The deshielding effect of iodine atoms shifts adjacent protons downfield .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s characteristic isotopic clusters) .

- Elemental analysis : Ensures stoichiometric purity, particularly for iodine content .

Q. What safety precautions are recommended when handling this compound in the laboratory?

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Personal protective equipment (PPE) : Gloves and lab coats to prevent skin contact, as halogenated aromatics may irritate mucous membranes .

- Waste disposal : Halogenated waste should be segregated and treated as hazardous .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance in organic semiconductors?

The electron-withdrawing nature of iodine substituents lowers the LUMO energy, enhancing electron transport properties. Computational studies (e.g., DFT) reveal:

Q. What strategies mitigate challenges in functionalizing this compound due to steric hindrance?

Q. How can contradictions in reported reactivity data for this compound be resolved?

- Controlled reproducibility studies : Systematically vary solvents (polar vs. nonpolar), catalysts, and iodine sources to identify critical variables .

- In-situ monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation, clarifying reaction pathways .

Q. What role does this compound play in designing fluorescent probes?

Iodine’s heavy-atom effect enhances spin-orbit coupling, increasing intersystem crossing rates for triplet-state emission. Methodology includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.